molecular formula C7H6BF3O2 B074334 2-(Trifluoromethyl)phenylboronic acid CAS No. 1423-27-4

2-(Trifluoromethyl)phenylboronic acid

Cat. No. B074334
CAS RN: 1423-27-4
M. Wt: 189.93 g/mol
InChI Key: JNSBEPKGFVENFS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylboronic acid is a chemical compound utilized in various organic synthesis and catalysis processes. It is related to the broader family of arylboronic acids, compounds known for their role in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic chemistry.

Synthesis Analysis

The synthesis of related trifluoromethylphenylboronic acids involves several steps, including coupling and borylation reactions. For example, one-pot synthesis methods have been developed for arylboronic acids, including derivatives with trifluoromethyl groups, by Ir-catalyzed borylation of arenes followed by oxidative cleavage or displacement reactions (Murphy, Hartwig, & Tzschucke, 2007).

Molecular Structure Analysis

Trifluoromethylphenylboronic acids have been characterized using techniques such as NMR, MS, and X-ray diffraction. These studies provide insights into the geometric and electronic structures, showing typical hydrogen-bonded dimer formations in the solid state and detailing how the CF3 substituent impacts molecular conformation and acidity (Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

Trifluoromethylphenylboronic acids participate in various chemical reactions, notably in catalysis, where they are used in amidation and Suzuki coupling reactions. The CF3 group affects the compound's reactivity and stability, influencing its behavior in different chemical environments (Ishihara & Yamamoto, 1999).

Physical Properties Analysis

These compounds exhibit distinct physical properties due to the trifluoromethyl group, such as increased acidity and resistance to protodeboronation, compared to their non-fluorinated counterparts. Their solubility and thermal stability are also notable, influenced by the electron-withdrawing nature of the trifluoromethyl group (Gozdalik et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)phenylboronic acids, such as their reactivity in cross-coupling reactions and role as catalysts in organic transformations, highlight their importance in synthetic organic chemistry. Their electron-withdrawing properties enhance their utility in creating more reactive intermediates and products (Zhang et al., 2011).

Scientific Research Applications

Application 1: Suzuki-Coupling Reactions

  • Summary of the Application : 2-(Trifluoromethyl)phenylboronic acid is used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
  • Results or Outcomes : The outcome of these reactions is the formation of 2-trifluoromethyl aryl or heteroaryl derivatives .

Application 2: Synthesis of Corticotropin-Releasing Hormone Antagonists

  • Summary of the Application : 2-(Trifluoromethyl)phenylboronic acid is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
  • Results or Outcomes : The outcome of this reaction is the formation of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .

Application 3: Preparation of 2-Nitro-6-(Trifluoromethyl)phenylboronic Acid

  • Summary of the Application : 2-(Trifluoromethyl)phenylboronic acid can be used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid .
  • Methods of Application : The specific methods of application can vary, but generally involve the nitration reaction of 2-(Trifluoromethyl)phenylboronic acid .
  • Results or Outcomes : The outcome of this reaction is the formation of 2-nitro-6-(trifluoromethyl)phenylboronic acid .

Safety And Hazards

When handling “2-(Trifluoromethyl)phenylboronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers

Several papers were found during the search. One paper discusses the synthesis, properties, and antibacterial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the use of “2-(Trifluoromethyl)phenylboronic acid” in Suzuki-coupling reactions .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBEPKGFVENFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370276
Record name 2-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenylboronic acid

CAS RN

1423-27-4
Record name 2-Trifluoromethylphenylboronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1423-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)benzeneboronic acid
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Synthesis routes and methods I

Procedure details

To a solution of 58.8 g (0.261 mol) of 1-bromo-2-(trifluoromethyl)benzene in 250 mL of THF under Ar was added 110 mL (0.275 mol) of 2.5M n-butyllithium in hexane over 35 minutes, keeping the temperature between 0-5° C. The reaction mixture was allowed to warm to 10° C. Triisopropylborate (95 mL, 0.313 mol) was added, keeping the temperature below 35° C. After 1 hour, the reaction mixture was cooled, 1N HCl (425 mL) was added, and the mixture was stirred overnight. The mixture was extracted with 100 mL of ether three times, and the combined organic extracts were extracted with 100 mL of 1N NaOH three times. The aqueous extracts were acidified to pH 1 with 6N HCl, and then extracted with 100 mL ether three times. The combined ether extracts were dried over MgSO4, and the solvents evaporated in vacuo to give 46.1 g (93%) of the desired compound as a light yellow oil. 1H NMR (CDCl3) δ: 7.77 (d, 1H); 7.72 (d, 1H); 7.56 (m, 2H); 4.87 (br s, 2H).
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Name
Quantity
425 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-Bromo-(trifluoromethyl)benzene (18.2 mL, 0.133 moles) in dry THF (150 mL) at -78° was added dropwise over a 25 min period n-butyllithium (60 mL of 2.5M in hexanes, 0.147 moles). The solution was stirred at -78° for 1 hour, and then a solution of triisopropyborate (37 mL) in THF (50 mL) was added dropwise over 30 min at -78°. The cooling bath was removed and the reaction mixture was stirred at ambient temperature overnight. The solution was then cooled to 0°, and made acidic with 1N aqueous hydrochloric acid. The resulting mixture was extracted twice with ether, and the combined extracts were extracted twice with 1N sodium hydroxide. The combined aqueous extracts were acidified to pH 2 with 1N hydrochloric acid and extracted twice with ether. The combined extracts were dried over magnesium chloride, and concentrated in vacuo to a white solid (20.95 g). Two recrystallizations from water afforded the title compound as a colorless solid (11.35 g).
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
P Leszczyński, T Hofman, E Kaczorowska… - Journal of …, 2021 - Elsevier
Solubilities of 3-(trifluoromethyl)phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally by a dynamic method. The disappearance …
Number of citations: 7 www.sciencedirect.com
A Sporzynski, P Leszczynski - Mediterranean …, 2017 - medjchem-v3.azurewebsites.net
Solubility of six phenylboronic compounds in water was investigated using different methods. The results are consistent with each other, although for particular compounds selected …
Number of citations: 7 medjchem-v3.azurewebsites.net
KA Kurnia, W Setyaningsih, N Darmawan… - Journal of Molecular …, 2021 - Elsevier
The acid dissociation constant (pK a ) is the fundamental physicochemical properties required to understand the structure and reactivity of boronic acid-based material as a sensor that …
Number of citations: 7 www.sciencedirect.com
Z Tber, NG Biteau, L Agrofoglio, J Cros… - European Journal of …, 2019 - Wiley Online Library
The convenient preparation of three imidazo[1,2‐a]pyridine‐2‐carboxamide intermediates is reported through known Strecker–Ugi type multicomponent reactions, Tschitschibabin type …
L Rooney, A Vidal, AM D'Souza… - Journal of medicinal …, 2014 - ACS Publications
A high throughput screening campaign identified 5-(2-chlorophenyl)indazole compound 4 as an antagonist of the transient receptor potential A1 (TRPA1) ion channel with IC 50 = 1.23 …
Number of citations: 48 pubs.acs.org
J Szawkało, D Błachut, P Roszkowski, P Pomarański… - Tetrahedron, 2016 - Elsevier
The Suzuki–Miyaura cross-coupling reaction of 3,5-dibromo-2,4,6-collidine and bromo derivatives of 2,6- and 2,4-lutidine with several ortho-substituted boronic acids produced a library …
Number of citations: 7 www.sciencedirect.com
Q Huang, J Qiu, L Li, G Xu, Z Zhou - Transition Metal Chemistry, 2014 - Springer
… In contrast to the examples above, 2-trifluoromethyl phenylboronic acid failed to give appreciable yields of product. The group of Clarke [29] and Buchwald [30] have previously reported …
Number of citations: 6 link.springer.com
J Bhangu - 2020 - era.library.ualberta.ca
Chapter 2 describes an optimized 7-step successful synthesis of a first of its kind permanently open-form ortho-hydroxyalkyl arylboronic acid, otherwise known as a “frustrated …
Number of citations: 0 era.library.ualberta.ca
AC Negrete-Raymond, B Weder… - Applied and …, 2003 - Am Soc Microbiol
Arthrobacter sp. strain PBA metabolized phenylboronic acid to phenol. The oxygen atom in phenol was shown to be derived from the atmosphere using 18 O 2 . 1-Naphthalene-, 2-…
Number of citations: 36 journals.asm.org
X Li, J Li, X Wang, L Wu, Y Wang, G Maestri… - Dalton …, 2021 - pubs.rsc.org
The photoelectric properties and catalytic activities of substituted triphenylphosphine and sulfur/selenium ligand supported aromatic triangular tri-palladium complexes 1–4, abbreviated …
Number of citations: 8 pubs.rsc.org

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